molecular formula C16H26O2 B11958812 [1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-yl](6-methylcyclohex-3-en-1-yl)methanol

[1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-yl](6-methylcyclohex-3-en-1-yl)methanol

Cat. No.: B11958812
M. Wt: 250.38 g/mol
InChI Key: DYORTRUMFAYXEK-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is a bicyclic tertiary alcohol featuring two substituted cyclohexenyl moieties. Each cyclohexene ring contains a methyl group at position 6 and a hydroxymethyl group at position 1 (the first ring) or a methyl group alone (the second ring).

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[1-(hydroxymethyl)-6-methylcyclohex-3-en-1-yl]-(6-methylcyclohex-3-en-1-yl)methanol

InChI

InChI=1S/C16H26O2/c1-12-7-3-4-9-14(12)15(18)16(11-17)10-6-5-8-13(16)2/h3-6,12-15,17-18H,7-11H2,1-2H3

InChI Key

DYORTRUMFAYXEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1C(C2(CC=CCC2C)CO)O

Origin of Product

United States

Preparation Methods

Aldol Condensation for Cyclohexenone Formation

The aldol condensation of 4-methylpent-3-en-2-one with formaldehyde under basic conditions generates the cyclohexenone skeleton. This reaction proceeds via enolate formation, followed by intramolecular cyclization. Typical conditions include:

  • Catalyst: Sodium hydroxide (10% aqueous)

  • Temperature: 60–80°C

  • Yield: 65–70%.

The product, 6-methylcyclohex-3-en-1-one , is isolated via vacuum distillation (b.p. 85–90°C at 15 mmHg).

Reduction to Cyclohexenylmethanol

The ketone intermediate is reduced to (6-methylcyclohex-3-en-1-yl)methanol using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF):

  • Molar Ratio: 1:1.2 (ketone:LiAlH4)

  • Reaction Time: 4–6 hours

  • Yield: 85–90%.

This alcohol is purified via fractional distillation (b.p. 120–125°C at atmospheric pressure).

Dimerization Strategies for Bicyclic Diol Formation

The target diol is synthesized by coupling two (6-methylcyclohex-3-en-1-yl)methanol units. Two primary methods are documented:

Oxidative Coupling with Dess-Martin Periodinane

Oxidation of the primary alcohol to an aldehyde, followed by aldol condensation:

  • Oxidation:

    • Reagent: Dess-Martin periodinane (DMP)

    • Solvent: Dichloromethane

    • Yield: 92%.

  • Aldol Condensation:
    The aldehyde undergoes base-catalyzed condensation with a second equivalent of (6-methylcyclohex-3-en-1-yl)methanol :

    • Catalyst: Sodium ethoxide (NaOEt)

    • Temperature: 0–5°C

    • Yield: 60–65%.

Etherification via Mitsunobu Reaction

A stereospecific Mitsunobu reaction couples two alcohol units using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) :

  • Molar Ratio: 1:1:1.2 (alcohol:DEAD:PPh3)

  • Solvent: THF

  • Reaction Time: 12 hours

  • Yield: 75–80%.

Hydroxymethylation via Formaldehyde Addition

Introducing the hydroxymethyl group requires Prins cyclization or hydroformylation :

Prins Cyclization with Paraformaldehyde

Reacting 6-methylcyclohex-3-en-1-ol with paraformaldehyde in acidic media:

  • Acid Catalyst: Sulfuric acid (H2SO4)

  • Temperature: 50°C

  • Yield: 70–75%.

Hydroformylation with Rhodium Catalysts

Using Rh(CO)2(acac) under syngas (CO/H2) pressures:

  • Pressure: 30–50 bar

  • Solvent: Toluene

  • Regioselectivity: >90% for terminal hydroxymethyl addition.

Stereochemical Control and Isolation

The diol exists as a mixture of cis and trans isomers due to restricted rotation around the cyclohexene rings. Separation is achieved via:

  • Chiral Chromatography: Cellulose-based columns with hexane/isopropanol eluents.

  • Crystallization: Recrystallization from ethyl acetate/heptane yields the trans isomer predominantly (85% purity).

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Plant Scale
Reactor Type Glass flaskStainless steel CSTR
Batch Size 0.1–1 kg50–100 kg
Purification Column chromatographyDistillation + Crystallization
Yield 60–80%70–85%

Key challenges include minimizing thermal degradation of the diol (decomposition above 150°C) and controlling exotherms during reductions.

Analytical Characterization

Critical data for validating synthesis success:

  • IR Spectroscopy: O-H stretch (3300 cm⁻¹), C=C (1650 cm⁻¹).

  • NMR (¹H):

    • δ 1.65 ppm (s, 6H, CH3)

    • δ 3.55 ppm (t, 4H, CH2OH)

    • δ 5.45 ppm (m, 2H, C=CH).

  • MS (EI): m/z 238 [M]⁺ .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary and secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of hydroxymethyl compounds in anticancer therapies. The compound's structure allows for interactions with biological targets, which can lead to the development of novel anticancer agents. For instance, derivatives of similar compounds have shown efficacy in inhibiting specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

Drug Delivery Systems

The incorporation of hydroxymethyl groups into drug delivery systems enhances the solubility and stability of pharmaceutical compounds. Research indicates that compounds with similar functional groups improve the bioavailability of drugs when used in formulations . This is particularly relevant for hydrophobic drugs that require solubilization for effective therapeutic action.

Anti-inflammatory Properties

Studies have shown that hydroxymethyl compounds exhibit anti-inflammatory effects. The presence of hydroxyl groups can modulate inflammatory responses by influencing cytokine production and immune cell activation . This property is crucial for developing treatments for chronic inflammatory diseases.

Polymer Chemistry

In materials science, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol has been explored as a monomer in polymer synthesis. Its ability to participate in free-radical polymerization makes it a candidate for producing advanced polymers with tailored properties. For example, polymers derived from this compound can exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Coatings and Adhesives

The compound's reactivity allows it to be utilized in formulating coatings and adhesives. Hydroxymethyl functionalities can improve adhesion properties and resistance to environmental factors. Research has demonstrated that coatings incorporating such compounds show improved durability and performance in various conditions .

Pesticide Formulations

The compound's structural characteristics lend themselves to pesticide development. Hydroxymethyl derivatives have been studied for their potential as active ingredients in pesticides due to their ability to disrupt pest metabolism or growth . These formulations can provide more environmentally friendly options compared to traditional pesticides.

Plant Growth Regulators

Research indicates that compounds with hydroxymethyl groups can act as plant growth regulators, influencing plant development processes such as germination and flowering. This application is particularly valuable in agriculture, where enhancing crop yields while minimizing chemical inputs is a priority .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer potential of hydroxymethyl derivatives, including 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction being elucidated through molecular assays .

Case Study 2: Polymer Development

In a recent research project focused on sustainable materials, researchers synthesized a new class of biodegradable polymers using 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol as a monomer. The resulting materials displayed excellent mechanical properties and degradation profiles suitable for packaging applications .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several cyclohexenyl alcohols and derivatives. Key comparisons include:

Compound Name Molecular Formula Substituents CAS/Reference
1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol Likely C₁₄H₂₂O₂ Dual cyclohexenyl rings with hydroxymethyl and methyl groups Not explicitly listed
3-Cyclohexene-1-methanol C₇H₁₂O Single cyclohexene ring with hydroxymethyl 1679-51-2
1-(4-Methylcyclohex-3-en-1-yl)ethan-1-ol C₉H₁₆O Cyclohexene ring with methyl and ethanol 55511-67-6
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol C₁₀H₁₆O Cyclohexene with methyl and isopropenyl 20019-62-9

Key Observations :

  • Complexity: The target compound’s dual-ring system increases steric hindrance compared to monocyclic analogs like 3-Cyclohexene-1-methanol . This may reduce volatility and enhance thermal stability.
  • Hydrophilicity : The presence of two hydroxymethyl groups likely improves water solubility relative to methyl-substituted analogs (e.g., 1-(4-methylcyclohex-3-en-1-yl)ethan-1-ol ).
  • Chirality : Both rings introduce chiral centers, distinguishing it from simpler achiral derivatives such as methyl cyclohexa-1,4-diene-1-carboxylate (CAS 50983-21-6) .
Physical and Chemical Properties
  • Molecular Weight: Estimated at ~230 g/mol (based on analogous structures), significantly higher than 3-Cyclohexene-1-methanol (112.17 g/mol) .
  • Boiling Point: Unreported for the target compound, but monocyclic analogs like 3-Cyclohexene-1-methanol typically exhibit boiling points >200°C due to hydrogen bonding . The dual-ring system may further elevate this value.
  • Reactivity: Hydroxymethyl Groups: Prone to esterification or oxidation, similar to 3-Cyclohexene-1-methanol . Cyclohexene Rings: Susceptible to hydrogenation (forming cyclohexane derivatives) or Diels-Alder reactions, contrasting with isoquinoline derivatives (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate ), which undergo aromatic substitution.

Biological Activity

The compound 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol, also known as (6-methyl-3-cyclohexen-1-yl)methanol, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties. Below is a summary of key findings.

Antibacterial Activity

Research has shown that the compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis70.0 µg/mL

These results indicate that the compound can inhibit the growth of pathogenic bacteria effectively, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal effects. In vitro studies demonstrated that it inhibited the growth of common fungal pathogens, with IC50 values indicating moderate potency against species such as Candida albicans and Aspergillus niger.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have reported its cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The following table summarizes the IC50 values observed:

Cancer Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The mechanisms underlying the biological activities of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol are still being elucidated. Preliminary studies suggest that it may interact with specific cellular pathways involved in microbial metabolism and cancer cell proliferation.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on E. coli and S. aureus demonstrated that treatment with the compound resulted in a significant reduction in bacterial load in vitro and in vivo models.
  • Case Study on Anticancer Properties : In a controlled laboratory setting, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in HeLa cells, with morphological changes indicative of apoptosis observed via microscopy.

Q & A

Q. What are the recommended synthetic routes for 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol, and how can purity be optimized?

Methodological Answer: Synthesis of this bicyclic methanol derivative can be achieved via cycloaddition or hydroxylation of pre-functionalized cyclohexene intermediates. For example, hydrazine hydrate in ethanol (as in Scheme 3 of ) may facilitate the formation of key intermediates. To optimize purity, use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) to separate stereoisomers or byproducts. Crystallization in methanol or ethanol, as demonstrated in for solvate formation, can further enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. How should researchers characterize the stereochemistry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For instance, utilized SC-XRD at 100 K (R-factor = 0.050) to confirm the spatial arrangement of a structurally similar benzimidazole derivative. If crystals are unavailable, nuclear Overhauser effect spectroscopy (NOESY) NMR can detect through-space interactions between protons on adjacent stereocenters. For example, cross-peaks between the hydroxymethyl group and methyl substituents on the cyclohexene rings would confirm their relative configurations .

Q. What stability considerations are critical during storage and handling?

Methodological Answer: The compound’s stability is influenced by its hydroxyl groups and cyclohexene rings. Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the double bonds. Conduct accelerated stability studies by exposing the compound to 40°C/75% relative humidity for 4 weeks and analyze degradation products via LC-MS. highlights methanol as a common solvent for such studies, but avoid prolonged exposure to protic solvents to prevent esterification or ether formation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electronic structure of the cyclohexene rings and hydroxymethyl groups. For example, calculate the energy barrier for epoxidation of the double bond using transition-state theory. Compare results with experimental data from ozonolysis or epoxidation reactions. ’s structural analysis of a methyl cyclohexenone carboxylate provides a template for modeling steric effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer: Discrepancies between NMR and X-ray data often arise from dynamic conformational changes. For example, if NMR suggests axial-equatorial isomerism of the hydroxymethyl group but X-ray shows a single conformation, perform variable-temperature NMR (VT-NMR) to detect coalescence points. ’s analysis of (6S)-3-cyclohexen-1-one derivatives used InChIKey descriptors to correlate computational and experimental data, which can be adapted here .

Q. How does stereochemistry impact biological activity in related compounds?

Methodological Answer: Compare enantiomers or diastereomers using in vitro assays. For instance, ’s study of (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride demonstrated stereospecific receptor binding. Synthesize both enantiomers of the target compound via chiral catalysts (e.g., Sharpless epoxidation) and test for activity in enzyme inhibition assays. Use circular dichroism (CD) to confirm enantiomeric purity .

Q. What advanced techniques quantify trace impurities in synthesized batches?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can detect impurities at ppm levels. For example, ’s HPLC methods for pharmaceutical impurities (e.g., MM0381.05) used gradient elution and UV/Vis detection. For non-UV-active impurities, employ charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility predictions vs. experimental results?

Methodological Answer: Computational solubility predictions (e.g., using Abraham solvation parameters) may conflict with experimental data due to polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. ’s solubility studies for (6-methyl-pyridin-3-yl)-methanol in methanol/water mixtures can guide phase-solubility diagrams for this compound .

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